molecular formula C11H12ClNO3 B8255776 Ethyl (2E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate

Ethyl (2E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate

Cat. No.: B8255776
M. Wt: 241.67 g/mol
InChI Key: WBPKHVJFMDWHRX-SNAWJCMRSA-N
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Description

Ethyl (E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate typically involves the reaction of 2-chloro-4-methoxypyridine with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-chloro-4-methoxypyridin-3-yl)propanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.

    MEthyl (2E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl (E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl (E)-3-(2-chloro-4-methoxypyridin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-10(14)5-4-8-9(15-2)6-7-13-11(8)12/h4-7H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPKHVJFMDWHRX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CN=C1Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CN=C1Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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